molecular formula C16H12N4O5 B2459160 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865286-50-6

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2459160
CAS No.: 865286-50-6
M. Wt: 340.295
InChI Key: NNVWZPUGPQCEGG-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I).

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of polycyclic compounds with potential biological activities.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-7-5-10(6-8-13)15-18-19-16(25-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWZPUGPQCEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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